molecular formula C11H13NO4S B156057 (R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid CAS No. 1625-72-5

(R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid

Cat. No. B156057
CAS RN: 1625-72-5
M. Wt: 255.29 g/mol
InChI Key: IAZGSEXFFGHKDF-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid is a compound that can be categorized within the family of amino acid derivatives. These derivatives are known for their varied applications in pharmaceuticals and as intermediates in organic synthesis. The compound contains an amino group, a carboxylic acid group, and a benzyloxycarbonyl-protected thiol group, which suggests its potential utility in the synthesis of peptides or as a building block for more complex molecules.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, racemic 2-amino-3-(heteroaryl)propanoic acids with furan or thiophene nuclei have been synthesized with yields ranging from 48-94% . Although the specific synthesis of (R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid is not detailed in the provided papers, the methodologies could potentially be adapted for its synthesis. Another relevant synthesis approach involves a one-pot, three-component reaction of L-cysteine with ammonium thiocyanate and various acid chlorides under solvent-free conditions, leading to the formation of (R)-2-amino-3-((aroylcarbamothioyl)thio)propanoic acid derivatives in excellent yields . This method could be modified to introduce a benzyloxycarbonyl protecting group to achieve the desired compound.

Molecular Structure Analysis

The molecular structure of (R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid would feature an amino group and a carboxylic acid group, typical of amino acids, along with a benzyloxycarbonyl-protected thiol side chain. The presence of the benzyloxycarbonyl group is significant as it protects the thiol group from unwanted reactions during peptide synthesis or other chemical transformations. The stereochemistry at the alpha carbon is specified as (R), which is important for the biological activity of the compound.

Chemical Reactions Analysis

The chemical reactivity of (R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid would be influenced by its functional groups. The amino group could participate in the formation of amide bonds in peptide coupling reactions. The carboxylic acid group could be involved in esterification or amidation reactions. The protected thiol group could be deprotected under certain conditions to reveal a reactive thiol that could engage in thiol-disulfide exchange reactions or serve as a nucleophile in various chemical transformations. The provided papers do not detail reactions specific to this compound, but the synthesis of related compounds suggests potential reactivity patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid would be influenced by its molecular structure. The compound is likely to be solid at room temperature and may exhibit optical activity due to the presence of an asymmetric carbon atom. The solubility of the compound would depend on the polarity of the solvent and the presence of the protecting group. The benzyloxycarbonyl group would increase the compound's hydrophobic character, potentially affecting its solubility in aqueous solutions. The compound's stability would be influenced by the presence of the protected thiol, which would be less prone to oxidation compared to a free thiol group. The papers provided do not offer specific data on the physical and chemical properties of this compound .

Scientific Research Applications

Antioxidant and Antimicrobial Properties

Compounds with thiogroups, similar in reactivity to (R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid, exhibit significant antioxidant and antimicrobial activities. The presence of a thiogroup can enhance the compound's reactivity, making it a candidate for studies in oxidative stress mitigation and microbial inhibition (А. G. Kaplaushenko, 2019).

Role in Plant Stress Responses

Research into carboxylic acids, which share functional groups with (R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid, has shown their importance in plant stress responses. These compounds are involved in signaling pathways that help plants adapt to various environmental stresses. The potential for (R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid to participate in similar mechanisms could be significant for agricultural biotechnology and plant science (Luz Yáñez et al., 2020).

Pharmaceutical Applications

The structural characteristics of (R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid suggest its utility in drug development, particularly in the synthesis of novel pharmaceutical compounds. Its reactive groups could be leveraged for the creation of drugs with improved efficacy and specificity for various diseases. Studies on related compounds emphasize the importance of such structural elements in pharmacological contexts (S. Fuloria et al., 2020).

Materials Science Applications

The unique chemical structure of (R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid may also find applications in materials science, particularly in the development of novel polymers and functional materials. Its potential for forming stable and reactive intermediates could be exploited in synthesizing materials with desired physical and chemical properties (Pavithra V Ravi et al., 2021).

properties

IUPAC Name

(2R)-2-amino-3-phenylmethoxycarbonylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c12-9(10(13)14)7-17-11(15)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZGSEXFFGHKDF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952125
Record name S-[(Benzyloxy)carbonyl]cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid

CAS RN

29663-62-5
Record name S-[(Benzyloxy)carbonyl]cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.